molecular formula C7H8ClN3O3 B14859169 Ethyl 6-chloro-3-methoxy-1,2,4-triazine-5-carboxylate

Ethyl 6-chloro-3-methoxy-1,2,4-triazine-5-carboxylate

Cat. No.: B14859169
M. Wt: 217.61 g/mol
InChI Key: WFHSWULOZFKEBH-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-3-methoxy-1,2,4-triazine-5-carboxylate is a heterocyclic organic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloro-3-methoxy-1,2,4-triazine-5-carboxylate can be achieved through a multi-step process:

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-chloro-3-methoxy-1,2,4-triazine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include various substituted triazines with different functional groups.

Scientific Research Applications

Ethyl 6-chloro-3-methoxy-1,2,4-triazine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-chloro-3-methoxy-1,2,4-triazine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and the functional groups present. The exact pathways and targets can vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Ethyl 5-chloro-3-(methylsulfanyl)-1,2,4-triazine-6-carboxylate
  • 2-chloro-4,6-dimethoxy-1,3,5-triazine
  • 2,4,6-trisubstituted-1,3,5-triazines

Comparison: Ethyl 6-chloro-3-methoxy-1,2,4-triazine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H8ClN3O3

Molecular Weight

217.61 g/mol

IUPAC Name

ethyl 6-chloro-3-methoxy-1,2,4-triazine-5-carboxylate

InChI

InChI=1S/C7H8ClN3O3/c1-3-14-6(12)4-5(8)10-11-7(9-4)13-2/h3H2,1-2H3

InChI Key

WFHSWULOZFKEBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=NC(=N1)OC)Cl

Origin of Product

United States

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